Molecular Weight & Lipophilicity Differentiation vs. the Methyl Ester Analog
The target quinolin-8-yl ester (C₂₂H₁₅N₃O₂S, MW 385.44 g/mol) is substantially larger and more lipophilic than the simplest commercially available analog, methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (MW 272.32 g/mol, AlogP 3.97) . The addition of the quinoline moiety adds approximately 113 g/mol in molecular weight and introduces a basic heterocyclic nitrogen (pKa ~4.9 for quinoline) absent in the methyl ester. While an experimentally measured logP for the target compound is not publicly available, the structural difference predicts an increase of ≥1.5–2.0 log units over the methyl ester, consistent with the addition of a fused bicyclic aromatic system.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 385.44 g/mol; AlogP predicted >5.5 (estimated from quinoline contribution to methyl ester baseline) |
| Comparator Or Baseline | Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: MW 272.32 g/mol; AlogP 3.97 |
| Quantified Difference | MW increase of 113.12 g/mol (+41.5%); estimated AlogP increase ≥1.5 log units |
| Conditions | Calculated/estimated from structural comparison; methyl ester LogP from Hit2Lead database |
Why This Matters
Higher molecular weight and lipophilicity directly affect membrane permeability, CYP450 susceptibility, and plasma protein binding—all critical filters in early drug discovery that preclude simple interchange with the methyl ester.
